molecular formula C21H25N5O3 B12294932 2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

Cat. No.: B12294932
M. Wt: 395.5 g/mol
InChI Key: FIMRNLAKAARHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-279 is a small molecule drug that was initially developed by AbbVie, Inc. It is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels. ABT-279 was primarily investigated for its potential use in the treatment of type 2 diabetes mellitus .

Preparation Methods

Chemical Reactions Analysis

ABT-279 undergoes various chemical reactions, including:

    Oxidation: ABT-279 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: ABT-279 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ABT-279 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, ABT-279 prolongs the action of these hormones, enhancing their glucose-dependent insulinotropic effects. This leads to improved glucose homeostasis and better glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

ABT-279 is compared with other DPP-4 inhibitors such as sitagliptin, vildagliptin, saxagliptin, and alogliptin. While all these compounds share the common mechanism of inhibiting DPP-4, ABT-279 is noted for its high potency, selectivity, and favorable tolerability profile . the development of ABT-279 was discontinued after phase 1 clinical trials, whereas other DPP-4 inhibitors have successfully reached the market .

Similar Compounds

ABT-279’s uniqueness lies in its specific molecular structure and the particular pathways it targets, making it a valuable compound for research despite its discontinuation in clinical development.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[4-[[2-(2-cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)

InChI Key

FIMRNLAKAARHPD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C

Origin of Product

United States

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